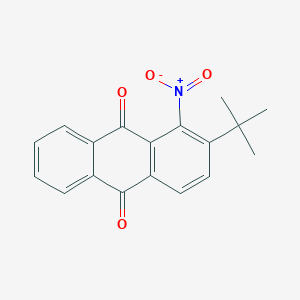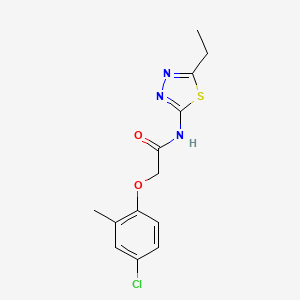![molecular formula C18H21BrO3 B5234110 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is a chemical compound commonly known as 'BDE-47'. It is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various industrial and consumer products. BDE-47 is one of the most commonly detected PBDEs in human tissues, which has raised concerns about its potential health effects. In
Mécanisme D'action
The exact mechanism of action of BDE-47 is not fully understood, but it is believed to act through multiple pathways. BDE-47 can bind to and activate nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER), which can lead to altered gene expression and disrupted hormone signaling. BDE-47 can also induce oxidative stress and inflammation by generating reactive oxygen species and activating pro-inflammatory pathways.
Biochemical and Physiological Effects:
BDE-47 has been shown to have a wide range of biochemical and physiological effects. It can alter thyroid hormone homeostasis by inhibiting the uptake and metabolism of thyroid hormones, leading to hypothyroidism. BDE-47 can also disrupt estrogen signaling by binding to and activating ER, which can lead to altered gene expression and disrupted reproductive and developmental processes. BDE-47 has been shown to induce oxidative stress and inflammation, which can contribute to its toxic effects on various organs and systems, including the nervous, reproductive, and immune systems.
Avantages Et Limitations Des Expériences En Laboratoire
BDE-47 is a useful tool for studying the potential health effects of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene, particularly their endocrine-disrupting properties. BDE-47 can be used to investigate the mechanisms of action of 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene and their potential interactions with other environmental chemicals. However, there are also limitations to using BDE-47 in lab experiments. BDE-47 is just one member of the 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene family, and its effects may not be representative of the effects of other 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene. Furthermore, the concentrations of BDE-47 used in lab experiments may not reflect the levels of exposure that occur in real-world settings.
Orientations Futures
There are several future directions for research on BDE-47. One area of focus is the potential interactions between BDE-47 and other environmental chemicals, such as polychlorinated biphenyls (PCBs) and per- and polyfluoroalkyl substances (PFASs). Another area of focus is the potential health effects of BDE-47 exposure during critical windows of development, such as prenatal and early childhood exposures. Additionally, there is a need for more studies on the mechanisms of action of BDE-47 and its potential effects on various organs and systems. Finally, there is a need for more research on the potential health effects of other 1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene, particularly those that are currently used as replacements for BDE-47.
Méthodes De Synthèse
BDE-47 can be synthesized by reacting 3,5-dimethylphenol with 2-bromoethanol in the presence of potassium carbonate and 18-crown-6 ether, followed by reacting the resulting product with 2-ethoxyphenol in the presence of sodium hydride and tetrabutylammonium bromide. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
BDE-47 has been extensively studied for its potential health effects, particularly its endocrine-disrupting properties. It has been shown to interfere with thyroid hormone homeostasis, alter estrogen signaling, and affect reproductive and developmental processes in various animal models. BDE-47 has also been linked to adverse neurobehavioral outcomes, including cognitive deficits and hyperactivity, in both animals and humans. Furthermore, BDE-47 has been shown to induce oxidative stress and inflammation, which may contribute to its toxic effects.
Propriétés
IUPAC Name |
1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-4-20-16-7-5-6-8-17(16)21-9-10-22-18-14(3)11-13(2)12-15(18)19/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUAHDRPIGEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium iodide](/img/structure/B5234028.png)

![6-(1-azocanylcarbonyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5234038.png)

![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)propanamide](/img/structure/B5234108.png)


![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)